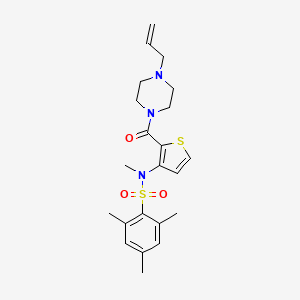
N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H29N3O3S2 and its molecular weight is 447.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-allylpiperazine-1-carbonyl)thiophen-3-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H29N3O3S2
- Molecular Weight : 447.61 g/mol
- IUPAC Name : N,2,4,6-tetramethyl-N-[2-(4-prop-2-enylpiperazine-1-carbonyl)thiophen-3-yl]benzenesulfonamide
Synthesis
The synthesis of this compound typically involves the reaction between piperazine derivatives and thiophenes. The process often utilizes various coupling agents and requires careful optimization to achieve high yields and purity. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (MTB). The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Cytotoxic Effects : Some derivatives of piperazine have shown cytotoxic effects against cancer cell lines. This activity may be due to the ability of the compound to induce apoptosis or inhibit cell proliferation.
- Neuropharmacological Effects : Given its piperazine structure, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on serotonin receptors, which could imply possible applications in treating mood disorders.
Antitubercular Activity
A study evaluated the antitubercular activity of various piperazine derivatives, including those related to this compound. The results indicated that certain modifications significantly enhanced activity against Mycobacterium tuberculosis H37Ra, with minimum inhibitory concentrations (MICs) as low as 0.008 μM .
Cytotoxicity Evaluation
In another research effort, the cytotoxic effects of the compound were assessed on several cancer cell lines. The findings revealed that compounds with similar structural features exhibited IC50 values ranging from 5 to 20 μM, indicating moderate cytotoxicity .
Neuropharmacological Studies
Research focusing on the neuropharmacological properties highlighted that certain piperazine derivatives could act as serotonin receptor modulators. These findings suggest potential therapeutic applications in psychiatric disorders .
Data Summary Table
Properties
IUPAC Name |
N,2,4,6-tetramethyl-N-[2-(4-prop-2-enylpiperazine-1-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-6-8-24-9-11-25(12-10-24)22(26)20-19(7-13-29-20)23(5)30(27,28)21-17(3)14-16(2)15-18(21)4/h6-7,13-15H,1,8-12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAUNPOGIFTFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCN(CC3)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














